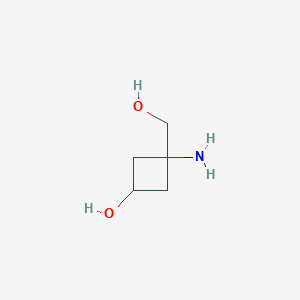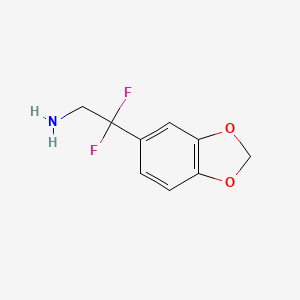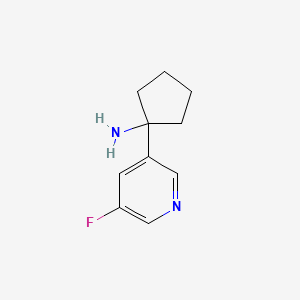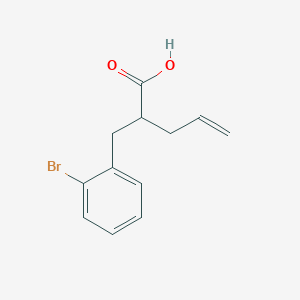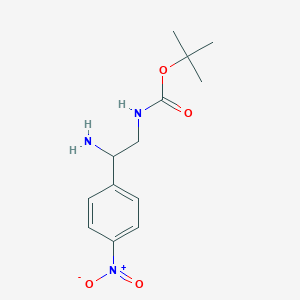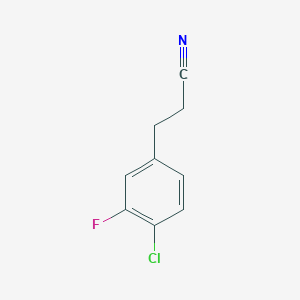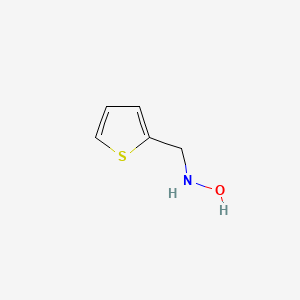
N-(thiophen-2-ylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Thiophen-2-ylmethyl)hydroxylamine is an organic compound with the molecular formula C(_5)H(_7)NOS It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize N-(thiophen-2-ylmethyl)hydroxylamine involves the reaction of thiophen-2-ylmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
-
Alternative Methods: : Another approach involves the reduction of N-(thiophen-2-ylmethyl)nitroso compounds using reducing agents like sodium borohydride. This method can offer higher yields and better control over the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production scale.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(Thiophen-2-ylmethyl)hydroxylamine can undergo oxidation reactions to form N-(thiophen-2-ylmethyl)nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : The compound can be reduced to N-(thiophen-2-ylmethyl)amine using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: N-(Thiophen-2-ylmethyl)nitroso compounds.
Reduction: N-(Thiophen-2-ylmethyl)amine.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(Thiophen-2-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound can be used to study the effects of hydroxylamine derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways involving hydroxylamine groups.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-(thiophen-2-ylmethyl)hydroxylamine exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The hydroxylamine group can donate or accept electrons, making it a versatile functional group in chemical reactions. Molecular targets may include enzymes and proteins that interact with hydroxylamine derivatives, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(Phenylmethyl)hydroxylamine: Similar structure but with a phenyl group instead of a thiophene ring.
N-(Pyridin-2-ylmethyl)hydroxylamine: Contains a pyridine ring, offering different electronic properties.
N-(Furan-2-ylmethyl)hydroxylamine: Features a furan ring, which is another five-membered heterocycle.
Uniqueness
N-(Thiophen-2-ylmethyl)hydroxylamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H7NOS |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NOS/c7-6-4-5-2-1-3-8-5/h1-3,6-7H,4H2 |
InChI Key |
QLRGTLVXPVPXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


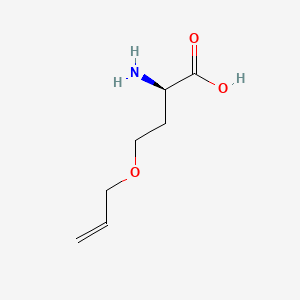
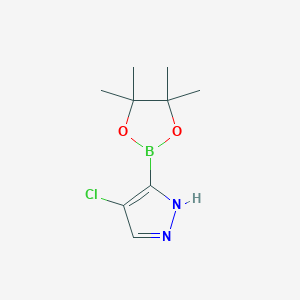
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)
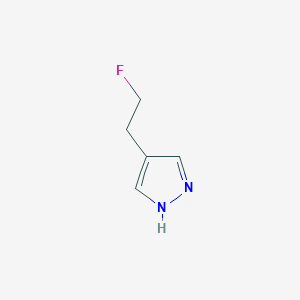
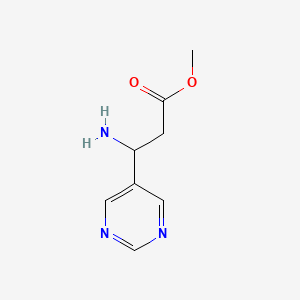
![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)

